molecular formula C9H17NO2 B2985874 [1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol CAS No. 2174001-33-1

[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol

Cat. No.: B2985874
CAS No.: 2174001-33-1
M. Wt: 171.24
InChI Key: VOOFIKDQBNDIAO-UHFFFAOYSA-N
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Description

[1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol is a bicyclic compound featuring a 2-oxabicyclo[2.2.2]octane core, an aminomethyl group at position 1, and a hydroxymethyl group at position 3. Its molecular formula is C₉H₁₇NO₂ (free base) or C₉H₁₈ClNO₂ in hydrochloride form, with a molar mass of 207.7 g/mol for the hydrochloride salt . The compound is commercially available as a building block for drug discovery, with suppliers including Enamine Ltd, Juye Xiandai Fine Chemical, and others .

The 2-oxabicyclo[2.2.2]octane core is a phenyl bioisostere, designed to mimic aromatic rings while improving physicochemical properties such as solubility and metabolic stability . Its synthesis involves iodocyclization of cyclohexane-containing alkenyl alcohols, enabling precise control over exit vectors for functionalization . Applications include incorporation into drugs like Imatinib and Vorinostat analogs, where it reduces lipophilicity and enhances metabolic stability .

Properties

IUPAC Name

[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-5-9-3-1-8(6-11,2-4-9)7-12-9/h11H,1-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOFIKDQBNDIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CO2)CO)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: For industrial-scale production, the synthesis may involve optimized reaction conditions to enhance yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions include quaternary ammonium compounds, reduced alcohols, and substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, [1-(aminomethyl)-2-oxabicyclo[222]octan-4-yl]methanol serves as a building block for the synthesis of more complex molecules

Biology: The compound’s structure makes it a candidate for studying biological interactions, particularly in the context of enzyme inhibition and receptor binding. Its bicyclic framework can mimic natural products, making it useful in drug discovery and development.

Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research into its biological activity could lead to the development of new therapeutic agents.

Industry: Industrially, the compound can be used in the synthesis of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and specialty chemicals.

Mechanism of Action

The mechanism by which [1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the bicyclic structure provides rigidity and specificity in binding. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Bicyclo[2.2.2]octane (No Oxygen Substituent)

  • Key Differences: The absence of the oxygen atom increases lipophilicity. 2.7) .
  • Metabolic Stability : Incorporation into Imatinib improved metabolic stability (CLint reduced from 28 to 16 mg/(min·μL)) but resulted in a three-fold decrease in water solubility compared to the 2-oxa analog .

1-Azabicyclo[2.2.2]octan-4-ylmethanol

  • Structure: Replaces the oxygen atom with nitrogen, introducing basicity. Molecular weight: 141.21 g/mol (C₈H₁₅NO) .

Cubane-Based Bioisosteres

  • Comparison : Cubane has higher ring strain and symmetry but lower metabolic stability. The 2-oxabicyclo[2.2.2]octane core offers better synthetic accessibility and tunable exit vectors .

Physicochemical Properties

Table 1: Key Properties of Phenyl Bioisosteres in Imatinib Analogs

Parameter Phenyl (Imatinib) Bicyclo[2.2.2]octane (86) 2-Oxabicyclo[2.2.2]octane (85)
clogP 4.5 3.6 2.6
logD 2.6 2.7 1.8
Water Solubility (μM) 12 4 18
CLint (mg/(min·μL)) 28 16 19
Half-life (min) 60 - 87

Data sourced from .

  • Key Trends :
    • The 2-oxa analog (85 ) exhibits the lowest lipophilicity (clogP 2.6) and highest solubility (18 μM), outperforming both phenyl and bicyclo[2.2.2]octane analogs.
    • Metabolic stability (CLint) is comparable between bicyclo[2.2.2]octane and 2-oxa analogs, but the latter extends half-life by 45% .

Comparison with Smaller Bicyclic Systems

[1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol

  • Structure : Features a smaller [2.2.1]heptane ring, increasing ring strain and altering geometry .
  • Impact : Reduced steric bulk may enhance binding to certain targets but decrease metabolic stability due to higher reactivity.

Functional Group Variations

2-Oxabicyclo[2.2.2]octan-3-one Derivatives

  • Structure : Replaces the hydroxymethyl group with a ketone.
  • Properties : The ketone increases polarity but may introduce susceptibility to enzymatic reduction .

Implications for Drug Design

The 2-oxabicyclo[2.2.2]octane core in [1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol offers three key advantages over similar bioisosteres:

Reduced Lipophilicity : The oxygen atom lowers clogP by ~1 unit compared to bicyclo[2.2.2]octane, improving solubility .

Enhanced Metabolic Stability : Extended half-life (87 vs. 60 min in Imatinib) reduces dosing frequency .

Tunable Exit Vectors : Facilitates functionalization for target-specific optimization .

Biological Activity

The compound [1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol, also known as 1-methyl-2-oxabicyclo[2.2.2]octan-4-amine, is a bicyclic amine with a unique structural configuration that contributes to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula for this compound is C8H15NOC_8H_{15}NO with a molecular weight of 141.21 g/mol. Its structure features an oxabicyclo framework that is significant for its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
IUPAC Name1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol
InChI KeyJLVUAMOZHBDOTJ-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with various enzymes and receptors within biological systems. The compound has been shown to modulate the activity of certain enzymes, potentially influencing metabolic pathways and cellular functions.

Interaction with Enzymes

Research indicates that this compound may act as an inhibitor or modulator of specific enzyme classes, including:

  • Cytochrome P450 enzymes : These enzymes are crucial for drug metabolism and can be influenced by the structural characteristics of this compound.
  • Type II topoisomerases : Compounds derived from this bicyclic structure have demonstrated antibacterial activity against resistant strains, suggesting a potential role in antimicrobial therapy.

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of this compound and its derivatives. Studies have shown that compounds within this class exhibit substantial antibacterial activity against various pathogens.

Case Study:
In a study evaluating the antibacterial efficacy of derivatives from the oxabicyclo family, it was found that certain analogs had broad-spectrum activity against Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Cytotoxicity and Safety Profile

While exploring the therapeutic potential, it is essential to assess the cytotoxicity of this compound:

  • Cell Viability Assays : Various assays (e.g., MTT assay) have been conducted to determine the cytotoxic effects on human cell lines, indicating a favorable safety profile at therapeutic concentrations.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related bicyclic compounds:

Compound NameStructure TypeKey Features
1-Aminobicyclo[3.3.0]octaneBicyclicSimilar bicyclic characteristics; less oxygen content
1-Methyl-2-thiabicyclo[2.2.2]octaneBicyclicIncorporates sulfur; distinct chemical properties
1-Methyl-azabicyclo[3.3.0]octaneBicyclicContains nitrogen; different reactivity

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